Fotretamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37132-72-2 |
|---|---|
Molecular Formula |
C14H28N9OP3 |
Molecular Weight |
431.35 g/mol |
IUPAC Name |
4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2 |
InChI Key |
SCGZIPCHOAVGCL-UHFFFAOYSA-N |
SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Canonical SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Origin of Product |
United States |
Synthetic Methodologies for Fotretamine and Its Analogues
Chemical Precursors and Starting Materials in Fotretamine (B1204584) Synthesis
The synthesis of this compound relies on a small set of key chemical precursors. The central scaffold is built from hexachlorocyclotriphosphazene, upon which nucleophilic substitution reactions are performed using aziridine (B145994) and morpholine (B109124) to introduce the desired functional moieties. These starting materials are fundamental to the construction of the final compound.
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Hexachlorocyclotriphosphazene (HCCP) | Provides the core 1,3,5,2,4,6-triazatriphosphorine ring structure. The six reactive phosphorus-chlorine (P-Cl) bonds are the sites for substitution. wikipedia.orgnih.gov | |
| Aziridine (Ethyleneimine) | A primary nucleophile that replaces chlorine atoms on the phosphazene ring to form the aziridinyl moieties. illinois.edu | |
| Morpholine | A secondary nucleophile used to introduce the single morpholinyl group onto the phosphazene core. nih.gov |
Reaction Pathways and Synthesis Strategies for the Core Structure of this compound
The general synthetic strategy for this compound involves the stepwise and controlled replacement of the six chlorine atoms on the hexachlorocyclotriphosphazene (HCCP) ring. As this compound is a mixed-substituent cyclophosphazene, containing both aziridinyl and morpholinyl groups, the reaction conditions and order of nucleophile addition must be carefully managed to achieve the desired substitution pattern and yield. acs.orgnih.gov The high reactivity of the P-Cl bonds facilitates these nucleophilic substitution reactions. nih.gov
The 1,3,5,2,4,6-triazatriphosphorine ring system is not formed during the synthesis of this compound itself but is the foundational starting material. This core structure, hexachlorocyclotriphosphazene ([NPCl₂]₃), is classically prepared through the reaction of phosphorus pentachloride (PCl₅) with ammonium (B1175870) chloride (NH₄Cl) in a high-boiling chlorinated solvent, followed by purification to isolate the cyclic trimer from other cyclic and linear oligomers. illinois.edunih.govmdpi.com This stable inorganic ring is exceptionally robust and serves as a versatile scaffold for further chemical elaboration. nih.gov
The introduction of aziridinyl groups is achieved via a nucleophilic substitution reaction where aziridine attacks the electrophilic phosphorus atoms of the phosphazene ring, displacing chloride ions. illinois.edu This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the substitution, driving the reaction to completion. Given that this compound contains multiple aziridinyl substituents, this reaction step is critical for building the primary functionality of the molecule.
The synthesis of asymmetrically substituted this compound requires a sequential approach to introduce the single morpholinyl group alongside the aziridinyl moieties. There are two plausible synthetic routes for achieving this mixed substitution nih.gov:
Morpholine-first approach: One equivalent of morpholine is reacted with HCCP to form a monosubstituted intermediate, N₃P₃Cl₅(C₄H₈NO). This intermediate is then reacted with an excess of aziridine to substitute the remaining five chlorine atoms.
Aziridine-first approach: A controlled reaction with aziridine is performed to create a partially substituted pentakis(aziridinyl)chloro-cyclotriphosphazene intermediate, N₃P₃Cl(C₂H₄N)₅. This intermediate is subsequently reacted with morpholine to yield the final product.
The choice of pathway depends on the relative reactivity of the nucleophiles and the desired control over the substitution pattern. The ability to functionalize the ring in a stepwise manner is a key feature of cyclophosphazene chemistry, allowing for the creation of diverse derivatives. nih.gov
Development of Stereoselective Synthetic Routes for this compound and its Stereoisomers
While this compound itself is an achiral molecule, the broader class of substituted cyclophosphazenes can exhibit stereoisomerism. The introduction of different substituents onto the phosphorus atoms of the phosphazene ring can create stereogenic centers at these phosphorus atoms. researchgate.netresearchgate.net
The synthesis of mixed-substituent cyclophosphazenes can lead to the formation of geometric isomers (cis and trans) and, if chiral substituents are used, diastereomers. researchgate.netacs.org For instance, the reaction of a mono-substituted cyclophosphazene with a second, different nucleophile can result in non-geminal products with cis and trans arrangements of the new substituents relative to each other around the ring.
Furthermore, while this compound is synthesized from achiral precursors (aziridine and morpholine), stereoisomers of this compound analogues could be developed. This could be achieved by employing chiral nucleophiles, such as optically active derivatives of aziridine. The reaction of a prochiral phosphazene intermediate with a chiral reagent could lead to a mixture of diastereomers, which may be separable by techniques like chromatography. researchgate.net Research into related systems has shown that unsymmetrically substituted phosphazenes can exist as racemic mixtures of enantiomers or as diastereomeric sets (e.g., meso and racemic forms), which can be characterized using techniques like ³¹P NMR spectroscopy in the presence of chiral solvating agents. researchgate.netacs.org
Automated and High-Throughput Synthesis Approaches for this compound Analogues
The development of libraries of this compound analogues can be accelerated using automated and high-throughput synthesis methodologies. The robust, sequential nucleophilic substitution chemistry of hexachlorocyclotriphosphazene is highly amenable to such approaches. By employing parallel synthesis techniques, a wide array of analogues can be generated by reacting the HCCP core or its partially substituted intermediates with a diverse set of amines, alcohols, or other nucleophiles in a multi-well plate format. nih.gov
This strategy allows for the rapid creation of a large number of distinct compounds for screening purposes by systematically varying the substituents at each position on the phosphazene ring. For example, a library could be constructed by reacting a mono-morpholino-pentachloro-cyclotriphosphazene intermediate with a collection of different primary or secondary amines in an automated fashion.
Moreover, continuous-flow reactor technology presents another powerful tool for the high-throughput synthesis of phosphazene derivatives. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, and has been successfully applied to the sequential nucleophilic substitution of phosphorus centers. nih.gov This can lead to improved yields, higher purity, and the ability to rapidly synthesize a series of analogues by sequentially introducing different reagent streams. Such automated approaches are invaluable for efficiently exploring the chemical space around the this compound scaffold.
Synthetic Challenges and Future Directions in this compound Chemical Synthesis
Synthetic Challenges:
Aziridine Ring Stability: The high ring strain of the aziridine moiety makes it prone to nucleophilic attack and ring-opening. researchgate.net This necessitates the use of mild reaction conditions and careful purification techniques to preserve the integrity of the rings during synthesis.
Regioselectivity and Stereoselectivity: For the synthesis of analogues with substituted aziridines, controlling the regioselectivity and stereoselectivity of the aziridination reaction is crucial. Many synthetic methods for aziridines can result in a mixture of isomers, which can be difficult to separate.
Handling of Reagents: The synthesis of this compound likely involves the use of highly reactive and potentially hazardous reagents, such as phosphorus halides and aziridine itself. Aziridine is a known mutagen and carcinogen, requiring specialized handling procedures and equipment.
Purification: The purification of this compound and its analogues can be challenging due to their polarity and potential for decomposition on standard chromatography media. Specialized purification techniques, such as crystallization or preparative high-performance liquid chromatography (HPLC), may be required.
Future Directions:
The future of this compound synthesis will likely focus on the development of more efficient, selective, and safer synthetic methods.
Catalytic Aziridination: The development of new catalytic systems for aziridination, such as those based on transition metals or organocatalysts, could provide more efficient and selective routes to substituted aziridines. organic-chemistry.orgdntb.gov.ua These methods often proceed under milder conditions and can offer high levels of stereocontrol.
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold would allow for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. This could involve the selective modification of the aziridine rings or the phosphorus core of the pre-formed this compound molecule.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of this compound could offer a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net For example, enzymes could be used for the stereoselective synthesis of substituted aziridines.
Recent advancements in electrochemical synthesis have also shown promise for the formation of aziridines. wisc.edunih.gov This approach uses an electric current to activate alkenes for reaction with amines, providing a powerful tool for the construction of the aziridine ring under mild conditions. wisc.edu The application of such innovative technologies could pave the way for more streamlined and sustainable synthetic routes to this compound and its next-generation analogues.
Data Tables
Table 1: Key Reactions in Aziridine Synthesis
| Reaction Name | Description | Key Features |
| Gabriel-Cromwell Reaction | Involves the reaction of an α-bromoester with a primary amine to form an aziridine-2-carboxylate. | A classic method for aziridine synthesis. |
| Wenker Synthesis | A two-step process involving the conversion of a β-amino alcohol to a sulfuric acid ester, followed by cyclization with a base. wikipedia.org | A versatile method for the synthesis of a variety of aziridines. wikipedia.org |
| Nitrene Addition | The addition of a nitrene to an alkene to form an aziridine. wikipedia.org | Can be used to synthesize a wide range of aziridines, but can be limited by the availability of the nitrene precursor. wikipedia.org |
| Catalytic Aziridination | The use of a transition metal or organocatalyst to promote the reaction of an alkene with an amine source. organic-chemistry.orgdntb.gov.ua | Offers high levels of efficiency, selectivity, and stereocontrol. organic-chemistry.orgdntb.gov.ua |
| Electrochemical Synthesis | Uses an electric current to activate alkenes for reaction with amines. wisc.edunih.gov | A powerful and sustainable method for aziridine synthesis. wisc.edu |
Molecular and Cellular Mechanisms of Action of Fotretamine
Interactions with Nucleic Acids: Alkylation Mechanisms
The principal mechanism of Fotretamine's action involves its function as an alkylating agent, which covalently attaches alkyl groups to DNA molecules. qeios.comwikipedia.org This action is characteristic of many chemotherapeutic drugs and is central to their ability to halt the growth of rapidly dividing tumor cells. wikipedia.orgnih.gov The process disrupts DNA integrity and function, leading to cytotoxicity. nih.gov
As an alkylating agent, This compound (B1204584) reacts with nucleophilic sites within the DNA molecule, leading to the formation of covalent bonds known as DNA adducts. patsnap.comnih.gov This process directly damages the DNA structure. patsnap.com Alkylating agents typically target guanine (B1146940) bases in DNA, leading to the formation of adducts that can trigger DNA repair mechanisms or, if unrepaired, lead to mutations or cell death. patsnap.comnih.gov While this compound is established as a five-functional alkylating agent, specific research detailing the precise structure of its DNA adducts or studies investigating its potential for DNA intercalation were not prominent in the reviewed literature. nih.gov
The formation of DNA adducts and cross-links by alkylating agents like this compound critically interferes with fundamental cellular processes that require the separation of DNA strands. patsnap.com The presence of these lesions on the DNA template can physically obstruct the progression of DNA polymerase and RNA polymerase. plos.org This blockage stalls the DNA replication and transcription machinery, effectively preventing the synthesis of new DNA and RNA. patsnap.complos.org The inhibition of these essential processes ultimately leads to an arrest of the cell cycle and inhibits cancer cell proliferation. nih.govpatsnap.com
The DNA damage inflicted by this compound can escalate to the level of gross chromosomal damage. nih.govfda.gov Studies have demonstrated that this compound induces chromosomal aberrations in human lymphocytes both in laboratory cultures (in vitro) and within the body (in vivo). nih.gov This clastogenic activity is a direct consequence of its DNA alkylating properties. qeios.com
Research has shown that this compound causes chromosome breaks, which are primarily observed as single and paired fragments distributed among the chromosomes. nih.gov In a study involving patients treated with this compound, the percentage of lymphocytes exhibiting aberrant karyotypes ranged from 14% to 37.5%. nih.gov Furthermore, at certain concentrations, this compound was found to completely suppress the mitotic activity of cultured cells, highlighting its potent effect on cell division. nih.gov
Table 1: Research Findings on Chromosomal Aberrations Induced by this compound
| Finding | Observation | Source |
|---|---|---|
| Cell Type Studied | Human Lymphocytes | nih.gov |
| Effect | Induction of chromosome breaks | nih.gov |
| Aberration Types | Single and paired fragments | nih.gov |
| Frequency in Patients | 14% - 37.5% of cells with aberrant karyotypes | nih.gov |
| Effect on Mitosis | Complete diminishment of mitotic activity at 4.6x10⁻⁴ M | nih.gov |
Modulation of Cellular Signaling Pathways
While the direct interaction with DNA is the primary mechanism of action for alkylating agents, these interactions can trigger various downstream cellular signaling pathways in response to DNA damage.
Detailed investigations specifically mapping the upstream and downstream signaling cascades directly modulated by this compound are not extensively detailed in the available scientific literature. Generally, the extensive DNA damage caused by such agents can activate stress response pathways and, ultimately, programmed cell death (apoptosis).
Specific studies detailing the enzyme inhibition or activation profiles of this compound in cellular contexts were not identified in the reviewed literature. The primary mechanism of action is understood to be direct DNA damage rather than targeted enzyme modulation. qeios.comwikipedia.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Fotrin |
Molecular and Cellular Mechanisms of Action of Altretamine
Altretamine is recognized as an antineoplastic agent, and while its precise cytotoxic mechanisms are the subject of ongoing research, it is generally classified as an alkylating agent. mdpi.com Its therapeutic effects are believed to stem from its ability to damage and cross-link DNA, which in turn obstructs the synthesis of DNA, RNA, and proteins, leading to the death of rapidly dividing cells. mdpi.com
Mechanistic Insights into Cell Cycle Perturbation
The interaction of Altretamine with cellular processes can lead to significant disruptions in the cell cycle, a key target for many cancer therapies.
As an alkylating agent, Altretamine induces DNA damage. tsh.or.th This damage is a critical trigger for the activation of cell cycle checkpoints, which are surveillance mechanisms that can halt cell cycle progression to allow for DNA repair. nih.gov When DNA damage is detected, checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated. acs.org These kinases then phosphorylate downstream targets, including CHK1 and CHK2, which orchestrate arrests in the G1/S, S, and G2/M phases of the cell cycle. acs.org For instance, the activation of the G2/M checkpoint prevents cells with damaged DNA from entering mitosis. nih.govmdpi.com While the general principles of DNA damage-induced cell cycle arrest are well-established, specific studies detailing the direct activation of these checkpoints by Altretamine are not extensively documented in the public domain.
The regulation of the cell cycle is a complex process managed by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. tsh.or.th DNA damage, such as that caused by Altretamine, can influence these regulatory molecules. For example, the activation of checkpoint kinases can lead to the inhibition of CDC25 phosphatases, which are necessary for the activation of CDK-cyclin complexes that drive cell cycle progression. acs.org The inhibition of these complexes effectively halts the cell cycle. Furthermore, some therapeutic agents that induce DNA damage have been shown to trigger a p53-independent ATM/ATR-mediated G2 cell-cycle checkpoint. mdpi.com The tumor suppressor protein p53 is a critical regulator of the G1 checkpoint, and its activation can lead to cell cycle arrest or apoptosis. acs.org
Cellular Uptake and Intracellular Localization Studies
The efficacy of a therapeutic agent is highly dependent on its ability to enter cancer cells and reach its molecular targets. Research into Altretamine-loaded hydroxyapatite (B223615) nanoparticles has shown that these nanoparticles are readily internalized by cells. mdpi.comresearchgate.net This suggests that nanoparticle-mediated delivery could be a viable strategy for enhancing the cellular uptake of Altretamine.
Once inside the cell, the distribution of Altretamine is a key factor in its mechanism of action. Some studies have classified Altretamine as having lysosomotropic properties, which indicates that it may accumulate in lysosomes. psu.edu The acidic environment of lysosomes can influence the activity and distribution of drugs. Many anticancer drug targets are located in the cytosol or the nucleus, such as DNA. psu.edu Therefore, for Altretamine to exert its DNA-damaging effects, it must be able to move from its initial point of uptake to the cell nucleus.
| Delivery System | Cell Line | Observation |
| Altretamine-loaded hydroxyapatite nanoparticles (ALT-HA-NPs) | JURKAT E6.1 | Readily absorbed by the cells. mdpi.comresearchgate.net |
| Free Altretamine | Not specified | Exhibits lysosomotropic properties. psu.edu |
Biochemical Activation and Metabolic Transformation Pathways in Research Models
Altretamine is a synthetic compound belonging to the methyl melamine (B1676169) class. mdpi.com It is understood that Altretamine itself is a prodrug and requires metabolic activation to exert its cytotoxic effects. This transformation process is crucial for its activity. While the precise and complete metabolic pathways are not fully detailed in the available research, it is known that its metabolites are the active alkylating species. These metabolites are capable of forming covalent adducts with macromolecules, including DNA, which is central to its proposed mechanism of action.
Preclinical Investigational Models for Fotretamine Research Mechanistic and Efficacy Focus
In Vivo Animal Models for Efficacy and Mechanistic Studies
While in vitro models are powerful, they cannot capture the full complexity of a living organism. nih.gov In vivo animal models, typically mice, are therefore a required step to evaluate a drug's efficacy, pharmacokinetics, and interaction with a complete biological system. nih.govmdpi.com
Table 4: Representative Findings from a Syngeneic Mouse Model Study This table shows example data from a study using a syngeneic model to evaluate an immunomodulatory anticancer agent, tracking both tumor size and changes in key immune cell populations.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % CD8+ T-Cells in Tumor | % Myeloid-Derived Suppressor Cells (MDSCs) in Tumor |
| Vehicle Control | 1500 ± 210 | 5% | 30% |
| Agent X | 650 ± 150 | 2% | 55% |
| Data is hypothetical and illustrates a compound that inhibits tumor growth but also shows signs of immunosuppression (decreased tumor-infiltrating T-cells and increased MDSCs), a profile that would require careful investigation for a compound like Fotretamine (B1204584). bmj.comresearchgate.net |
Xenograft and Allograft Models for Tumor Growth Inhibition Studies
The use of xenograft and allograft models has been a cornerstone in evaluating the in vivo anti-tumor efficacy of chemotherapeutic agents. In xenograft models, human tumor cells are implanted into immunodeficient mice, allowing for the study of a human tumor's response to a drug. nih.govnih.gov Allograft models, on the other hand, involve transplanting cancerous cells from a donor animal to a genetically similar recipient, which is useful for studying the tumor within a complete and competent immune system.
Table 1: Hypothetical Data Representation for Xenograft/Allograft Studies
| Model Type | Cancer Cell Line/Tumor Type | Key Findings (Tumor Growth Inhibition) |
| Xenograft | Data not available | Data not available |
| Allograft | Data not available | Data not available |
Note: This table is a representation of how data would be presented. Specific experimental data for this compound is not currently available.
Genetically Engineered Animal Models for Pathway Analysis
Genetically engineered animal models (GEMMs), where specific genes are altered to mimic human diseases, are powerful tools for dissecting the molecular pathways affected by a drug. nih.govnih.gov These models can be designed to have specific cancer-driving mutations, allowing researchers to investigate how a compound like this compound might interact with known oncogenic pathways.
However, specific studies employing genetically engineered animal models to analyze the molecular pathways influenced by this compound have not been identified in the available literature. Such studies would be invaluable in understanding its precise mechanism of action beyond its general classification as an alkylating agent.
Histopathological and Molecular Biomarker Analysis in Animal Tissues
Following treatment with a chemotherapeutic agent in animal models, histopathological analysis of tumor tissues is essential to observe cellular changes, such as necrosis and apoptosis, which indicate drug efficacy. Molecular biomarker analysis, including changes in protein expression or gene activity, provides deeper insight into the drug's mechanism.
There is a lack of specific published data detailing the histopathological changes or molecular biomarker modulation in animal tissues following treatment with this compound. Such analyses would be critical to identify the cellular and molecular determinants of response to the drug.
Comparative Analysis of In Vitro and In Vivo Model Concordance
Establishing a correlation between in vitro (laboratory-based) findings and in vivo (animal model) results, known as in vitro-in vivo correlation (IVIVC), is a critical step in drug development. dissolutiontech.comnih.govnih.govualberta.ca A strong IVIVC can help in predicting the in vivo performance of a drug from its in vitro characteristics, potentially reducing the need for extensive animal testing. dissolutiontech.com
For this compound, a formal comparative analysis of the concordance between its in vitro activity and in vivo efficacy in preclinical models has not been reported in the accessible scientific literature. This type of analysis would require comprehensive data from both in vitro assays (e.g., cell viability assays on cancer cell lines) and in vivo animal studies, which are not currently available for public review. The development of an IVIVC is a complex process that involves mathematical modeling to relate in vitro properties, like drug release and dissolution, to in vivo responses, such as plasma drug concentrations. dissolutiontech.comnih.gov
Structure Activity Relationship Sar and Lead Optimization Strategies for Fotretamine Analogues
Rational Design Principles for Fotretamine (B1204584) Derivatives
Rational drug design for this compound analogues focuses on systematically modifying its core components—the aziridinyl moieties, the morpholinyl group, and the phosphazene ring—to modulate its cytotoxic activity. nih.govcore.ac.uk The underlying principle is that each part of the molecule contributes uniquely to its pharmacokinetic and pharmacodynamic properties.
The aziridinyl groups are the primary pharmacophores of many phosphazene-based anticancer agents, responsible for their alkylating properties and subsequent cytotoxicity. nih.govnih.gov The high reactivity of the three-membered aziridine (B145994) ring allows for the alkylation of nucleophilic sites on biological macromolecules, most notably DNA. This interaction is a key mechanism of their antitumor action. nih.gov
Strategic modifications to the aziridinyl moieties can significantly influence the compound's reactivity and selectivity. Key SAR observations from related phosphazene compounds suggest the following:
Number of Aziridinyl Groups: The quantity of aziridinyl rings is directly proportional to the alkylating efficiency and, consequently, the cytotoxic potency. However, an increase in the number of these groups can also lead to heightened toxicity, necessitating a balance between efficacy and safety.
Substitution on the Aziridinyl Ring: Introducing substituents on the aziridine ring can modulate its electrophilicity. Electron-donating groups may decrease reactivity, potentially leading to greater selectivity towards tumor cells, which may have a different intracellular environment compared to healthy cells. Conversely, electron-withdrawing groups could enhance reactivity, but may also increase indiscriminate toxicity.
| Modification | Predicted Impact on Activity | Rationale |
| Increase in number of aziridinyl groups | Increased cytotoxicity | Enhanced DNA cross-linking potential. |
| Decrease in number of aziridinyl groups | Decreased cytotoxicity | Reduced DNA alkylation capacity. |
| Addition of electron-donating groups to the aziridinyl ring | Decreased cytotoxicity, potentially increased selectivity | Reduced electrophilicity of the aziridine ring. |
| Addition of electron-withdrawing groups to the aziridinyl ring | Increased cytotoxicity and potential for increased general toxicity | Enhanced electrophilicity and reactivity of the aziridine ring. |
This table is illustrative and based on general principles of aziridinyl-containing anticancer agents.
Morpholinyl Group Modification: The morpholine (B109124) moiety in this compound contributes to its water solubility and can influence its interaction with biological targets. SAR studies on similar compounds indicate that replacing the morpholine ring with other heterocyclic systems, such as piperidine or thiomorpholine, can alter the molecule's lipophilicity and, consequently, its cellular uptake and distribution. researchgate.net The nitrogen atom within the morpholine ring is also a site for potential modification, where N-oxidation or substitution could impact the compound's metabolic stability and pharmacokinetic profile. nih.gov
Phosphazene Ring System: The hexavalent, cyclic phosphazene core (P₃N₃) serves as a scaffold for the pendant functional groups. Variations in the ring size or the introduction of different substituents on the phosphorus atoms can affect the molecule's conformation and electronic properties. For instance, replacing a chlorine atom on the phosphazene ring with a different functional group can influence the reactivity of the remaining aziridinyl groups through electronic effects.
| Structural Variation | Predicted Impact on Properties | Rationale |
| Replacement of morpholine with piperidine | Increased lipophilicity, altered cellular uptake | Change in polarity and hydrogen bonding capacity. |
| Replacement of morpholine with thiomorpholine | Altered solubility and metabolic profile | Introduction of a sulfur atom can affect electronic distribution and metabolism. |
| Modification of the phosphazene ring substituents | Modulated reactivity of aziridinyl groups | Electronic effects of new substituents can influence the overall charge distribution of the molecule. |
This table is illustrative and based on SAR studies of related morpholino- and phosphazene-containing compounds.
Bioisosteric replacement is a powerful strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties while maintaining the essential binding characteristics of the parent molecule. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements can be envisioned:
Aziridine Bioisosteres: While the aziridine ring is critical for the alkylating mechanism, its high reactivity can be a drawback. Replacing it with other strained ring systems or functional groups that can act as alkylating agents under specific physiological conditions (e.g., tumor hypoxia) could lead to more targeted therapies. Examples of potential bioisosteres for the aziridinyl group include epoxides or cyclopropylamines.
Phosphate Mimics: The phosphazene core itself can be considered for bioisosteric replacement. Although challenging, replacing the phosphorus-nitrogen backbone with other inorganic or organometallic scaffolds could lead to novel compounds with entirely different biological profiles. For instance, boron-containing rings have been explored as bioisosteres for phosphate groups in other contexts. nih.gov
Morpholine Bioisosteres: As mentioned, other heterocycles can serve as bioisosteres for the morpholine ring to fine-tune the molecule's solubility and pharmacokinetic parameters. cambridgemedchemconsulting.com
Computational Approaches in SAR Elucidation
Computational chemistry provides invaluable tools for understanding the complex interplay between a molecule's structure and its biological activity, thereby guiding the rational design of more effective analogues.
QSAR modeling is a statistical approach used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, a QSAR study would involve:
Data Collection: Gathering a dataset of this compound derivatives with their corresponding cytotoxic activities (e.g., IC₅₀ values) against various cancer cell lines.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, which quantify various aspects of their structure (e.g., electronic, steric, hydrophobic, and topological properties).
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model that correlates the descriptors with the observed biological activity.
A robust QSAR model for this compound analogues could predict the cytotoxicity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand with its biological target at an atomic level. mdpi.comnih.gov
Molecular Docking: For this compound, which is known to alkylate DNA, molecular docking can be used to predict the preferred binding sites and orientations of its analogues within the DNA grooves. nih.gov This can help in understanding how structural modifications might influence the efficiency and sequence selectivity of DNA alkylation. Docking studies can also be employed if this compound is hypothesized to interact with specific proteins, such as DNA repair enzymes.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-target complex over time. nih.gov These simulations can assess the stability of the predicted binding poses and reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that contribute to the binding affinity. For this compound analogues, MD simulations could be used to study the conformational changes in DNA upon alkylation and to understand how these changes might trigger cellular responses leading to apoptosis.
By integrating these rational design principles and computational approaches, medicinal chemists can systematically explore the chemical space around the this compound scaffold to identify novel analogues with superior anticancer profiles.
Pharmacophore Modeling for Ligand-Based Design
Pharmacophore modeling is a computational method used in drug design to identify the essential steric and electronic features necessary for a molecule to interact with a specific biological target. This ligand-based approach is particularly useful when the three-dimensional structure of the target protein is unknown. By aligning a set of known active molecules, a common pharmacophore model can be generated, which then serves as a template for designing new, potentially more potent, compounds.
Despite the theoretical applicability of this technique to the development of this compound analogues, no published studies were found that describe the development or use of a pharmacophore model for this specific compound or its derivatives.
Exploration of Novel this compound Analogues and Scaffolds
The exploration of novel analogues and scaffolds is a key strategy to overcome limitations of existing drugs, such as toxicity or the development of resistance. This involves making significant structural modifications to the lead compound or replacing its core structure (scaffold) with a new one while retaining the key pharmacophoric features.
There are no published reports on the exploration of novel analogues or alternative scaffolds based on the this compound structure. The scientific record lacks any information regarding the synthesis or biological evaluation of new chemical entities derived from this compound.
Computational Approaches in Fotretamine Research
Molecular Modeling and Dynamics Simulations of Fotretamine-Target Interactions
In the context of This compound (B1204584), an alkylating agent, the primary target is DNA. Molecular modeling could be employed to build three-dimensional models of this compound interacting with a DNA duplex. These models would help in visualizing how the drug positions itself within the DNA grooves and how its reactive aziridine (B145994) groups are oriented for alkylation of nucleophilic sites on the DNA bases, such as the N7 position of guanine (B1146940).
MD simulations could then be used to simulate the dynamic behavior of the this compound-DNA complex over time. reddit.com This would allow researchers to observe the flexibility of both the drug and the DNA, and to calculate key parameters like binding free energy, which is indicative of the stability of the interaction.
Hypothetical Research Findings from Molecular Dynamics Simulations:
A hypothetical MD simulation study on this compound's interaction with a DNA segment could yield data such as that presented in the interactive table below. This data would aim to quantify the stability of the drug-DNA complex and identify the key intermolecular interactions.
| Simulation Parameter | Value | Description |
| Binding Free Energy (kcal/mol) | -9.5 ± 0.8 | Indicates a spontaneous and stable binding of this compound to the DNA minor groove. |
| Root Mean Square Deviation (RMSD) of this compound (Å) | 1.2 ± 0.3 | Shows the average deviation of the drug's position from the initial docked pose, indicating its stability within the binding site. |
| Number of Hydrogen Bonds | 3-5 | Represents the number of hydrogen bonds formed between this compound and the DNA bases, contributing to binding affinity. |
| Key Interacting DNA Residues | DG12, DC13 | Identifies the specific guanine and cytosine residues that form the most significant interactions with this compound. |
These simulations would provide a foundational understanding of the molecular basis of this compound's mechanism of action, guiding further research into its activity.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical (QC) calculations are employed to study the electronic structure of molecules and to predict the pathways and energetics of chemical reactions. sciencemadness.orgarchive.orgwikipedia.orggoogle.com For a reactive compound like this compound, QC methods are invaluable for elucidating the mechanism of its alkylating activity.
QC calculations could be used to model the transition states of the DNA alkylation reaction mediated by this compound. This would involve calculating the activation energy required for the opening of the aziridine ring and the subsequent formation of a covalent bond with a DNA base. google.com Such calculations can help in understanding the reactivity of this compound and how its structure influences its alkylating potential.
Hypothetical Data from Quantum Chemical Calculations:
A theoretical study using QC methods could produce data on the reaction energetics for the alkylation of guanine by this compound, as illustrated in the following interactive table.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Description |
| Aziridine Ring Opening | 15.2 | +5.1 | The energy barrier for the initial activation of the reactive group. |
| Covalent Bond Formation with Guanine N7 | 8.7 | -25.3 | The energy profile for the formation of the covalent adduct with DNA. |
This data would offer a quantitative understanding of the reaction mechanism, which is crucial for predicting the biological activity and potential toxicity of this compound and its analogs.
Cheminformatics Analysis for this compound Chemical Space Exploration
Cheminformatics involves the use of computational and informational techniques to analyze and organize chemical data. google.comqsardb.org Exploring the "chemical space" around a known active compound like this compound can lead to the identification of novel derivatives with improved properties. reddit.comresearchgate.net
A cheminformatics approach to this compound research would begin with the creation of a virtual library of related compounds. This could be achieved by systematically modifying the core structure of this compound, for example, by changing the substituents on the phosphinoyl group or the ethyleneimine rings. This virtual library can then be analyzed to explore the diversity and novelty of the designed compounds. googleapis.com
Hypothetical Cheminformatics Library Characteristics:
An interactive table summarizing the properties of a hypothetical virtual library based on the this compound scaffold is presented below.
| Property | Range/Value | Significance |
| Number of Compounds | 10,000 | The size of the virtual library created for in silico screening. |
| Molecular Weight Range | 200 - 400 g/mol | A key physicochemical property influencing absorption and distribution. |
| LogP Range | 1.0 - 3.5 | A measure of lipophilicity, which affects cell membrane permeability. |
| Tanimoto Similarity to this compound | 0.6 - 0.9 | Quantifies the structural similarity of the new compounds to the parent molecule. |
By analyzing this chemical space, researchers can select a subset of promising candidates for synthesis and experimental testing, thereby streamlining the drug discovery process.
Machine Learning and Artificial Intelligence Applications in this compound Drug Discovery Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to predict the properties and activities of chemical compounds. scribd.com While no specific ML/AI models for this compound have been published, these techniques could be powerfully applied to its research.
For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed using ML algorithms. googleapis.com Such a model would be trained on a dataset of compounds related to this compound with known anti-cancer activities. The trained model could then predict the activity of new, unsynthesized analogs, allowing for the prioritization of the most promising candidates.
Hypothetical Performance of a QSAR Model for this compound Analogs:
The performance of a hypothetical ML-based QSAR model for predicting the anticancer activity of this compound analogs could be summarized in an interactive table as follows.
| Machine Learning Algorithm | Accuracy (Training Set) | Accuracy (Test Set) | Area Under the Curve (AUC) |
| Random Forest | 0.92 | 0.85 | 0.91 |
| Support Vector Machine | 0.89 | 0.83 | 0.88 |
| Deep Neural Network | 0.95 | 0.88 | 0.94 |
These predictive models would significantly accelerate the identification of new lead compounds in the development of next-generation alkylating agents.
Analytical Methodologies for Fotretamine Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov For a compound like Fotretamine (B1204584), both liquid and gas chromatography serve distinct but crucial roles in its analysis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of non-volatile or thermally unstable compounds like this compound. nih.gov The development of a robust HPLC method is critical for accurately measuring the compound in research samples.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pharmaceutical compounds. nih.gov For this compound, a C18 or a Phenyl-Hexyl column could provide suitable retention and selectivity. nih.govmdpi.com The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like methanol (B129727) or acetonitrile, delivered in either an isocratic or gradient elution mode to achieve optimal separation from impurities or metabolites. mdpi.com
Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS). nih.gov Given this compound's structure, which lacks a strong chromophore, UV detection might be set at a low wavelength (e.g., ~200-220 nm). For quantitative analysis in biological matrices, LC-MS/MS would be the method of choice due to its superior sensitivity and specificity. mdpi.com Method validation would ensure linearity, accuracy, precision, and establish limits of detection (LOD) and quantification (LOQ). nih.govnih.gov
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | nih.govnih.gov |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 5.0)B: Methanol | mdpi.comnih.gov |
| Elution Mode | Gradient: 30% B to 95% B over 15 min | mdpi.com |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detector | UV at 210 nm or Mass Spectrometry | nih.gov |
| LOD (Hypothetical) | 5 ng/mL | nih.gov |
| LOQ (Hypothetical) | 15 ng/mL | nih.gov |
This table presents hypothetical yet typical parameters for method development.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. researchgate.net For compounds that are not sufficiently volatile or are thermally labile, such as this compound with its relatively high molecular weight (431.361 g·mol⁻¹) and polar functional groups, direct GC analysis is challenging. researchgate.netwikipedia.org
Therefore, the application of GC to this compound would likely necessitate a derivatization step. researchgate.net This process chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net However, the complexity of the this compound molecule, with multiple reactive aziridine (B145994) rings, makes finding a suitable, high-yield derivatization reaction difficult.
Should a suitable volatile derivative be formed, GC coupled with a mass spectrometer (GC-MS) would be the preferred configuration. nih.govnih.gov This allows for both separation and structural confirmation of the analyte. A capillary column, such as one coated with 5% phenyl methyl silicone, would be used for separation. mdpi.com The MS detector, operating in either electron ionization (EI) or chemical ionization (CI) mode, would provide mass spectra for identification. chromatographyonline.com GC-MS offers high sensitivity and is particularly useful for identifying trace-level impurities in a synthesized batch. nih.govthermofisher.com
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Value | Reference |
|---|---|---|
| Column | Fused-silica capillary (e.g., HP-5), 30 m x 0.25 mm i.d. | mdpi.com |
| Carrier Gas | Helium | nih.gov |
| Injector Temp. | 250 °C | thermofisher.com |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | mdpi.com |
| Detector | Mass Spectrometer (MS) | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
This table outlines potential parameters, assuming a suitable derivatization method is developed.
Electrochemical Methods in this compound Analysis
A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the electrochemical analysis of the chemical compound this compound. Extensive searches for studies employing electrochemical methods such as voltammetry, polarography, or the development of electrochemical sensors for the detection and quantification of this compound have not yielded any specific results.
Electrochemical techniques are widely recognized for their application in pharmaceutical analysis due to their inherent advantages, which include high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization for point-of-care applications. mdpi.commdpi.com These methods are based on measuring the electrical signals generated from the redox reactions of an analyte at an electrode surface. nih.gov The development of such a method for a specific compound typically involves a systematic investigation into its electrochemical behavior, including its oxidation or reduction potential, the influence of pH, the choice of a suitable electrode material, and the optimization of instrumental parameters. nih.gov
While there is a wealth of research on the electrochemical analysis of other pharmaceutical compounds, including various anticancer drugs, opioids, and antidepressants, this body of work does not extend to this compound. nih.govnih.govbohrium.com For instance, researchers have successfully developed electrochemical sensors for the direct and sensitive detection of drugs like ketamine by utilizing molecularly imprinted polymers on electrode surfaces. nih.gov Similarly, voltammetric methods have been established for the determination of other therapeutic agents, demonstrating the versatility of these techniques in pharmaceutical quality control. nih.gov Polarographic methods have also been effectively used for the analysis of certain cephalosporins in pharmaceutical formulations. nih.gov
However, the application of these established electrochemical principles to this compound has not been documented in the available scientific literature. Consequently, there are no specific research findings, data on electrode systems, potential ranges, or validation parameters like limits of detection (LOD) and limits of quantification (LOQ) to report for this compound. The development of electrochemical methodologies for this compound would first require foundational research to characterize its electrochemical properties.
Given the lack of specific studies on the electrochemical analysis of this compound, no data is available to populate a table on this topic.
Future Directions and Research Gaps in Fotretamine Studies
Unexplored Mechanistic Aspects and Molecular Targets of Fotretamine (B1204584)
The current understanding of this compound's mechanism of action is confined to its classification as an alkylating agent that induces chromosomal breaks in lymphocytes, leading to immunosuppressive effects. qeios.com However, the precise molecular targets and the full spectrum of its mechanistic pathways remain largely uncharted territory.
Future research should prioritize the identification of the specific cellular components with which this compound interacts. A crucial first step would be to employ chemical proteomics approaches to isolate and identify protein targets. researchgate.net This could involve synthesizing a tagged version of this compound to use as a "bait" to pull down its binding partners from cell lysates, which can then be identified using mass spectrometry.
Furthermore, it is essential to determine if this compound's activity is solely dependent on its alkylating properties or if it engages other signaling pathways. drugbank.com Investigating its effects on key cellular processes such as DNA repair pathways, cell cycle checkpoints, and apoptosis induction is critical. Techniques like Western blotting, qPCR, and flow cytometry can be utilized to assess changes in protein expression, gene transcription, and cell fate following treatment with this compound. The exploration of its impact on the tumor microenvironment, including potential modulation of immune cells beyond lymphocytes, could also reveal novel aspects of its activity.
Potential for this compound in Combination Research Strategies in Preclinical Models
The efficacy of many anticancer agents is enhanced when used in combination with other therapies. The potential of this compound in such strategies is entirely unexplored. Preclinical studies are needed to investigate synergistic or additive effects when this compound is combined with other established chemotherapeutic agents, targeted therapies, or immunotherapies. nih.gov
Initial in vitro studies could involve treating cancer cell lines with this compound in combination with a panel of other drugs to identify promising pairings. These findings can then be validated in in vivo preclinical models. For instance, combining this compound with a PARP inhibitor could be a rational approach, given its DNA-damaging properties. Similarly, its immunosuppressive activity suggests that it might be strategically combined with immunotherapies, although the timing and sequence of administration would be critical to avoid antagonistic effects. nih.gov
Advancements in Synthetic Efficiency and Scalability for Research Purposes
For robust preclinical and potential future clinical development, efficient and scalable synthesis of this compound is paramount. While the detailed synthesis of this compound is not widely published, future research efforts should focus on developing a synthetic route that is both cost-effective and can produce the compound in sufficient quantities for extensive study. nih.gov
This would involve exploring different synthetic strategies, optimizing reaction conditions, and minimizing the number of synthetic steps. A well-defined and scalable synthesis is a prerequisite for any further meaningful research, including the generation of analogues to explore structure-activity relationships.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of this compound's biological effects, the integration of multi-omics data is an invaluable strategy. nih.gov This approach involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with this compound.
By correlating changes across these different molecular layers, researchers can construct detailed networks of the pathways perturbed by the compound. researchgate.net For example, transcriptomic analysis (RNA-seq) could reveal upregulated or downregulated genes, while proteomic analysis could confirm if these changes translate to the protein level. frontiersin.org Metabolomic studies could further elucidate the downstream effects on cellular metabolism. This integrated approach can help to identify novel biomarkers of response or resistance to this compound and provide a much deeper understanding of its mechanism of action. nih.gov
Development of Advanced Preclinical Models for Enhanced Translational Research
The translation of preclinical findings to clinical success is a major challenge in oncology drug development. The use of advanced preclinical models that more accurately mimic human disease can improve the predictive power of these studies. nih.gov
Future research on this compound should move beyond traditional 2D cell cultures and utilize more complex models such as 3D organoids, patient-derived xenografts (PDXs), and humanized mouse models. nih.gov Organoids can provide insights into the drug's effect on a more physiologically relevant tissue architecture. PDX models, where patient tumor tissue is implanted into immunodeficient mice, can help to assess efficacy in a model that retains the heterogeneity of the original tumor. Humanized mice, which have a reconstituted human immune system, would be particularly valuable for studying the immunosuppressive effects of this compound and its potential interactions with immunotherapies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
